molecular formula C9H8N2O2 B13832034 3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde CAS No. 36002-61-6

3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde

Cat. No.: B13832034
CAS No.: 36002-61-6
M. Wt: 176.17 g/mol
InChI Key: VRQBCGLVIFQFJL-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological activities and industrial applications . This compound is characterized by the presence of a quinoxaline ring with an oxo group at the third position and a carbaldehyde group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

36002-61-6

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-oxo-2,4-dihydroquinoxaline-1-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c12-6-11-5-9(13)10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,10,13)

InChI Key

VRQBCGLVIFQFJL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C=O

Origin of Product

United States

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